molecular formula C17H20N6O B14933740 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide

Cat. No.: B14933740
M. Wt: 324.4 g/mol
InChI Key: HQJGCIUFACYXBG-UHFFFAOYSA-N
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Description

The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide features a hybrid heterocyclic scaffold combining a 3,5-dimethylpyrazole moiety linked via a propanamide chain to a para-substituted phenyl ring bearing a 1,2,4-triazolylmethyl group.

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C17H20N6O/c1-12-16(13(2)22-21-12)7-8-17(24)20-15-5-3-14(4-6-15)9-23-11-18-10-19-23/h3-6,10-11H,7-9H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

HQJGCIUFACYXBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NC2=CC=C(C=C2)CN3C=NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s triazole ring can also interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in its dual heterocyclic system (pyrazole + triazole) and amide linker. Below is a comparison with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reported Activity
Target Compound C₁₇H₂₀N₆O 332.39 (calculated) 3,5-dimethylpyrazole, triazolylmethyl, amide Not explicitly stated
2,3-Bis(3-(1-cyano-1-methylethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl)-... [3] C₃₀H₃₁N₉ 517.63 Cyano, triazolylmethyl, nitrile No activity stated
Pramiconazole [5] C₃₅H₃₉F₂N₇O₄ 659.73 Triazolylmethyl, dioxolane, fluorophenyl Antifungal
N-Methyl-2-(1H-1,2,4-triazol-1-ylmethyl)benzylamine [4] C₁₁H₁₄N₄ 202.25 Triazolylmethyl, benzylamine No activity stated

Key Observations :

  • Triazole Positioning : The target compound’s triazole is attached via a methylene group to the phenyl ring, similar to pramiconazole and the benzylamine derivative . This substitution pattern is critical for binding to fungal CYP51 enzymes .
  • Amide vs. Nitrile Linkers : Unlike the nitrile-containing analogs in , the amide group in the target compound may enhance solubility and metabolic stability.
  • Pyrazole vs.
Pharmacokinetic and Physicochemical Properties
  • Molecular Weight : The target compound (332.39) is significantly smaller than pramiconazole (659.73), suggesting better bioavailability and blood-brain barrier penetration .
  • Melting Points : Triazole-containing analogs in (e.g., 49269-00, mp 158–159°C) indicate high crystallinity, which may correlate with the target compound’s stability .
  • Solubility : The amide group likely improves aqueous solubility compared to nitrile-containing analogs () .
Crystallographic Considerations

    Biological Activity

    The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a synthetic derivative featuring a pyrazole and triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory therapies.

    Chemical Structure

    The molecular formula of the compound is C17H22N4OC_{17}H_{22}N_4O, with a molecular weight of 314.39 g/mol. The structure comprises a pyrazole ring substituted at the 4-position with a propanamide group and a phenyl ring linked through a triazole unit.

    Biological Activity Overview

    Research indicates that compounds containing both pyrazole and triazole functionalities exhibit significant biological activities. Below are key findings related to the biological activity of this specific compound:

    Anticancer Activity

    • Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrazole and triazole show promising cytotoxic effects against various cancer cell lines:
      • The compound exhibited IC50 values in the micromolar range against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, indicating significant growth inhibition .
      • A related study reported that compounds with similar structural features displayed IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep-2 and P815 cancer cell lines .
    • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through various pathways, including modulation of cyclin-dependent kinases (CDKs) and apoptosis-related proteins .

    Anti-inflammatory Activity

    Research has suggested that pyrazole derivatives can also exhibit anti-inflammatory properties:

    • Compounds similar to the one have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, potentially through NF-kB pathway inhibition .

    Comparative Analysis with Related Compounds

    The following table summarizes the biological activity of structurally related compounds:

    Compound NameStructureIC50 (µM)Activity Type
    Compound APyrazole derivative3.79Anticancer (MCF7)
    Compound BTriazole derivative12.50Anticancer (SF-268)
    Compound CPyrazole-triazole hybrid42.30Anticancer (NCI-H460)
    Compound DPyrazole derivative3.25Anticancer (Hep-2)

    Case Studies

    • Study on Pyrazole Derivatives : A study by Bouabdallah et al. evaluated various pyrazole derivatives for their anticancer properties, finding that modifications at specific positions significantly enhanced their cytotoxicity against multiple cancer lines .
    • Triazole-Based Compounds : Research on triazole derivatives has shown that they can effectively inhibit tumor growth in vivo, suggesting that the incorporation of both pyrazole and triazole could yield synergistic effects in therapeutic applications .

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